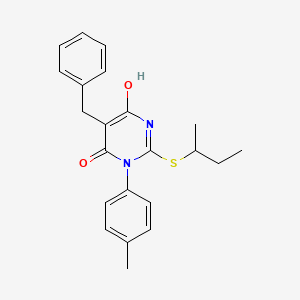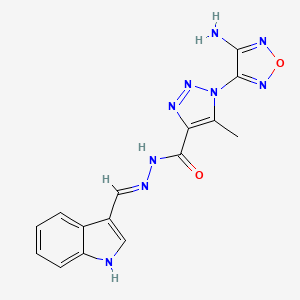![molecular formula C22H27NO3S B6012603 (4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone](/img/structure/B6012603.png)
(4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone, also known as TH-PVP, is a synthetic cathinone that belongs to the class of pyrrolidinophenone derivatives. It is a designer drug that is commonly used for recreational purposes due to its psychoactive effects. However, it also has potential applications in scientific research due to its unique chemical properties.
作用機序
The mechanism of action of (4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone involves its interaction with the dopamine transporter protein, which is responsible for the reuptake of dopamine from the synaptic cleft. (4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone binds to this protein and prevents the reuptake of dopamine, leading to increased levels of dopamine in the brain. This results in the psychoactive effects of the drug, such as euphoria and increased energy levels.
Biochemical and Physiological Effects:
(4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone has been shown to have a range of biochemical and physiological effects on the body. It can increase heart rate and blood pressure, as well as cause vasoconstriction. It can also cause hyperthermia, which is an increase in body temperature. In addition, (4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone can lead to the release of stress hormones such as cortisol and adrenaline.
実験室実験の利点と制限
The advantages of using (4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone in lab experiments include its ability to interact with the central nervous system, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, the limitations of using (4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone in lab experiments include its potential for abuse and the lack of information on its long-term effects.
将来の方向性
There are several future directions for the use of (4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone in scientific research. One potential area of study is the role of dopamine in addiction and substance abuse. (4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone could also be used to study the effects of dopamine on mood disorders such as depression and anxiety. In addition, further research could be conducted on the long-term effects of (4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone on the body and brain.
合成法
The synthesis of (4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone can be achieved through a multi-step process that involves the reaction of 4-methoxy-2-methylphenol with 2-thiopheneacetic acid, followed by the use of a reducing agent to yield the intermediate product. This intermediate is then reacted with piperidine and acetic anhydride to produce the final product, (4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone.
科学的研究の応用
(4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone has potential applications in scientific research due to its ability to interact with the central nervous system. It has been shown to act as a dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. This property makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions.
特性
IUPAC Name |
1-[3-(4-methoxy-2-methylbenzoyl)piperidin-1-yl]-4-thiophen-2-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-16-14-18(26-2)10-11-20(16)22(25)17-6-4-12-23(15-17)21(24)9-3-7-19-8-5-13-27-19/h5,8,10-11,13-14,17H,3-4,6-7,9,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNDCNGSXGKHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C2CCCN(C2)C(=O)CCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6012520.png)
![4-ethyl-5-[2-(2-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6012526.png)
![sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B6012538.png)
![7-(2-furylmethyl)-5,6-dimethyl-4-(4-methyl-1-piperazinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6012545.png)

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6012568.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B6012580.png)
![6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone](/img/structure/B6012590.png)


![2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6012608.png)
![5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6012621.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6012623.png)
![methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate](/img/structure/B6012628.png)